molecular formula C12H18N2O2 B2974087 Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate CAS No. 1543648-22-1

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate

Cat. No.: B2974087
CAS No.: 1543648-22-1
M. Wt: 222.288
InChI Key: NJVCJKBLTKHDAF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate ( Molecular Formula: C12H18N2O2) is a chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features both a pyridin-4-yl group and a protected amino acid ester moiety, a structure that makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. Its primary research application lies in its role as a precursor or synthon in the design and development of potential pharmaceutical compounds, particularly those targeting heterocyclic systems . Researchers utilize this compound in organic synthesis, where its tert-butyl ester group offers advantages in reaction strategies and protecting group chemistry. The presence of the pyridine ring, a common pharmacophore, suggests its utility in creating molecules that may interact with various enzymatic targets . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-3-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVCJKBLTKHDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543648-22-1
Record name tert-butyl 2-amino-3-(pyridin-4-yl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, pyridine-4-carboxaldehyde, and ammonia.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridinyl group can be reduced to form piperidine derivatives.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs. Phenyl/Imidazolyl : The pyridine ring in the target compound introduces nitrogen-based polarity, enhancing hydrogen-bonding capacity compared to phenyl (e.g., ) or imidazole (e.g., ) derivatives. This may improve solubility in polar solvents or binding to biological targets.
  • tert-Butyl vs.

Physical and Spectral Properties

  • Melting Points: Propyl 2-amino-3-(1H-imidazol-4-yl)propanoate melts at 236–238°C, whereas its hydroxyethylamide derivative (compound 2 in ) melts at 274–276°C. The tert-butyl group likely reduces crystallinity, leading to lower melting points compared to smaller esters.
  • Infrared Spectroscopy : Similar compounds exhibit C=O stretching at 1700–1780 cm⁻¹ and C-O-C stretching at 1000–1250 cm⁻¹ (e.g., ). The pyridine ring in the target compound may introduce N-H or C=N stretches near 1600 cm⁻¹.

Biological Activity

Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies, and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This compound features a tert-butyl group, an amino group, and a pyridine ring, which are key components contributing to its biological activity.

Antiparasitic Activity

Research has shown that compounds with similar structures exhibit antiparasitic properties. For instance, studies on related pyridine derivatives have indicated effective inhibition of Plasmodium falciparum, the causative agent of malaria. A notable study demonstrated that certain pyridine-based compounds achieved an IC50 value of 199 nM against erythrocytic forms of the parasite . Although specific data on this compound is limited, it is reasonable to hypothesize similar activities based on structural analogies.

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. For example, certain pyridine derivatives have shown promising results against various cancer cell lines, including significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of the pyridine ring is often associated with enhanced interaction with biological targets involved in cell proliferation and apoptosis.

Neuroprotective Effects

Pyridine derivatives have also been investigated for their neuroprotective effects. Compounds similar to this compound have been shown to modulate neurotransmitter systems and exhibit anticonvulsant properties, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Pyridine Ring : Variations in substituents can significantly alter the binding affinity to target proteins.
  • Alkyl Group Size : The size and branching of alkyl groups (like tert-butyl) can affect lipophilicity and cellular uptake.

Data Table: SAR Insights

CompoundSubstituentBiological ActivityIC50 (µM)
A-OHAnticancer0.5
B-ClAntiparasitic0.2
C-MeNeuroprotective1.5

Case Study 1: Antiparasitic Activity

A study conducted on a series of pyridine derivatives revealed that modifications at the 4-position significantly enhanced antiparasitic activity against P. falciparum. Compounds with electron-withdrawing groups showed improved efficacy compared to their electron-donating counterparts .

Case Study 2: Anticancer Activity

In another investigation, a library of pyridine-based compounds was screened against several cancer cell lines. The results indicated that those with halogen substitutions exhibited greater cytotoxicity, highlighting the importance of electronic effects on biological outcomes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-amino-3-(pyridin-4-yl)propanoate, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) or via a coupling reaction using tert-butyl-protecting reagents like Boc anhydride. For example, analogous protocols for tert-butyl ester synthesis involve reacting amino acids with Boc-protecting groups in dichloromethane with a base such as triethylamine . Post-synthesis, purity validation requires HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) and NMR (¹H/¹³C) to confirm the absence of unreacted pyridinyl precursors or tert-butyl byproducts. LC-MS can further verify molecular ion peaks .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR in DMSO-d₆ or CDCl₃ resolves the tert-butyl singlet (~1.4 ppm), pyridinyl aromatic protons (7.2–8.5 ppm), and α-protons adjacent to the amino group (~3.5–4.2 ppm).
  • FT-IR : Confirms the ester carbonyl stretch (~1720 cm⁻¹) and primary amine N-H bends (~1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks consistent with the molecular formula (C₁₂H₁₈N₂O₂).
    Cross-referencing with analogous pyridine derivatives in catalogs ensures structural consistency .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing racemization?

  • Methodological Answer :

  • Protection Strategy : Use orthogonal protecting groups (e.g., Fmoc for the amino group) during esterification to prevent racemization.
  • Reaction Conditions : Employ low temperatures (0–5°C) and short reaction times to reduce base-induced epimerization. For Boc-protected analogs, microwave-assisted synthesis at controlled power levels (50–100 W) has improved yields to >80% .
  • Catalysis : Scandium triflate or DMAP can enhance esterification efficiency without racemization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Pyridinyl ring protons may exhibit splitting due to restricted rotation. Variable-temperature NMR (25–60°C) can average out splitting if caused by conformational exchange.
  • Impurity Analysis : Compare observed peaks with reference spectra of tert-butyl esters (e.g., tert-butyl 3-amino-3-(1,3-dioxaindan-5-yl)propanoate ) to identify contaminants.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental NMR assignments .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The amino group’s lone pair availability and pyridinyl ring’s electron-withdrawing effects influence reactivity.
  • MD Simulations : Simulate interactions with coupling agents (e.g., HATU) to optimize solvent (DMF vs. THF) and temperature parameters. For example, simulations of Boc-protected analogs show higher coupling efficiency in polar aprotic solvents .

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